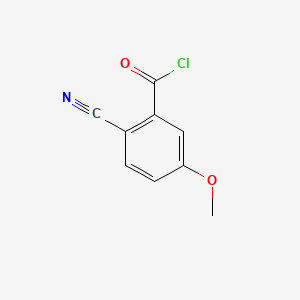

2-Cyano-5-methoxybenzoyl chloride

説明

BenchChem offers high-quality 2-Cyano-5-methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-5-methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

179028-66-1 |

|---|---|

分子式 |

C9H6ClNO2 |

分子量 |

195.602 |

IUPAC名 |

2-cyano-5-methoxybenzoyl chloride |

InChI |

InChI=1S/C9H6ClNO2/c1-13-7-3-2-6(5-11)8(4-7)9(10)12/h2-4H,1H3 |

InChIキー |

LDCHMAIPNPULIM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C#N)C(=O)Cl |

同義語 |

Benzoyl chloride, 2-cyano-5-methoxy- (9CI) |

製品の起源 |

United States |

Foundational & Exploratory

2-Cyano-5-methoxybenzoyl chloride chemical structure and properties

Executive Summary

2-Cyano-5-methoxybenzoyl chloride is a specialized acyl chloride intermediate characterized by a highly functionalized benzene core.[1][2] Its structure—bearing both an electron-withdrawing cyano group and an electron-donating methoxy group—makes it a unique electrophile for structure-activity relationship (SAR) studies in drug discovery.[1][2] This compound is primarily utilized as a building block for benzamide-based pharmacophores , often found in antipsychotics (dopamine antagonists) and kinase inhibitors.[2] Its dual-functionality allows for subsequent transformations, including heterocycle formation (e.g., quinazolinones) and transition-metal-catalyzed cross-couplings.[1]

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identification[5]

-

IUPAC Name: 2-Cyano-5-methoxybenzoyl chloride[2]

-

Common Synonyms: 2-Chlorocarbonyl-4-methoxybenzonitrile; 6-Chlorocarbonyl-3-methoxyaniline derivative (precursor context)[1][2]

-

CAS Number: Not widely listed in public registries; typically prepared in situ from 2-cyano-5-methoxybenzoic acid (CAS 21615-34-9 refers to the 2-methoxy isomer; the specific acid precursor is 2-cyano-5-methoxybenzoic acid , PubChem CID 2774298).

-

Molecular Formula: C

H

Structural Features

The molecule features a trisubstituted benzene ring with three distinct functional groups:

-

Acyl Chloride (-COCl) at Position 1: The primary reactive center, highly susceptible to nucleophilic attack.[2]

-

Cyano Group (-CN) at Position 2 (Ortho): Provides strong electron-withdrawing character and serves as a latent pharmacophore (e.g., for hydrogen bonding or further hydrolysis to amides).[2]

-

Methoxy Group (-OCH

) at Position 5 (Meta to COCl, Para to CN): An electron-donating group that modulates the electrophilicity of the carbonyl carbon and influences the lipophilicity of the final drug molecule.

Physicochemical Properties[2][6][7][8][9]

Note: As a reactive intermediate often generated in situ, specific experimental values may vary based on purity.[2] Values below are predicted based on structural analogs.

| Property | Value / Description |

| Physical State | Off-white to pale yellow solid or semi-solid (low melting point).[1][2] |

| Melting Point | Predicted: 45–55 °C (Acid precursor MP: ~177 °C).[2] |

| Boiling Point | Predicted: ~280 °C (decomposes); typically distilled under high vacuum.[2] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene. Reacts with water/alcohols.[2][3][4] |

| Reactivity | Moisture sensitive; hydrolyzes rapidly to 2-cyano-5-methoxybenzoic acid and HCl.[1][2] |

Synthesis & Manufacturing Protocols

The synthesis of 2-cyano-5-methoxybenzoyl chloride is reliably achieved via the activation of its corresponding carboxylic acid.[2]

Retrosynthetic Analysis

The most direct route involves the chlorination of 2-cyano-5-methoxybenzoic acid .[1][2] This acid can be synthesized via the Sandmeyer reaction of 2-amino-5-methoxybenzoic acid or lithiation/carboxylation of 4-methoxybenzonitrile.[1][2]

Laboratory Scale Protocol (Self-Validating System)

Objective: Synthesis of 10 mmol of 2-Cyano-5-methoxybenzoyl chloride.

Reagents:

-

2-Cyano-5-methoxybenzoic acid (1.77 g, 10 mmol)

-

Thionyl Chloride (SOCl

) (5.0 mL, excess) or Oxalyl Chloride ((COCl) -

Solvent: Anhydrous Toluene or Dichloromethane (DCM).[2]

Step-by-Step Methodology:

-

Setup: Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl

drying tube (or N -

Dissolution: Suspend the 2-cyano-5-methoxybenzoic acid in anhydrous toluene (15 mL).

-

Activation: Add Thionyl Chloride (2.0 mL) dropwise.

-

Catalytic Option: If reaction is sluggish, add 1-2 drops of anhydrous DMF.[2]

-

-

Reaction: Heat the mixture to reflux (80–90 °C) for 2–3 hours.

-

Work-up: Cool to room temperature. Remove solvent and excess SOCl

under reduced pressure (rotary evaporator).-

Azeotroping: Add fresh toluene (10 mL) and re-evaporate to ensure complete removal of thionyl chloride traces.[2]

-

-

Product Isolation: The residue is the crude acid chloride, typically used directly in the next step without further purification to prevent hydrolysis.[2]

Visualization: Synthesis Pathway

Caption: Figure 1. Conversion of carboxylic acid to acid chloride via nucleophilic acyl substitution mechanism.[2]

Reactivity & Synthetic Utility[2][10][12][13]

This acid chloride acts as a "hard" electrophile, reacting preferentially with "hard" nucleophiles (amines, alcohols).

Key Transformations

-

Amide Coupling (Schotten-Baumann Conditions):

-

Esterification:

-

Reacts with alcohols/phenols in the presence of a base (Pyridine/TEA) to form benzoate esters .[2]

-

-

Friedel-Crafts Acylation:

-

In the presence of Lewis acids (AlCl

), it can acylate electron-rich aromatics to form diaryl ketones .[2]

-

-

Heterocyclization:

-

Reaction with amidines or guanidines can lead to fused heterocycles like quinazolines , leveraging the ortho-cyano group for secondary cyclization.[2]

-

Visualization: Reactivity Profile

Caption: Figure 2.[2] Divergent synthesis pathways originating from the acid chloride core.

Pharmaceutical Applications

Medicinal Chemistry Significance

The 2-cyano-5-methoxy substitution pattern is a privileged scaffold in medicinal chemistry.[1][2]

-

Dopamine Antagonists: Substituted benzamides (e.g., Remoxipride analogs) often utilize methoxy and halide/cyano groups to tune binding affinity to D2/D3 receptors. The 5-methoxy group mimics the catecholamine structure of dopamine, while the 2-cyano group provides steric locking and electronic withdrawal.[1]

-

Kinase Inhibitors: The benzoyl moiety serves as a hinge-binder or a linker in various kinase inhibitors, where the cyano group can interact with cysteine residues or water networks within the binding pocket.

Case Study: Benzamide Synthesis

In a typical drug discovery campaign, this chloride is reacted with a diamine (e.g., (1-ethylpyrrolidin-2-yl)methanamine) to generate analogs of Sulpiride or Amisulpride , investigating the bioisosteric replacement of the sulfonyl group with the cyano-benzoyl moiety.[1]

Handling, Stability & Safety

Hazard Classification:

-

Corrosive (Skin/Eye): Causes severe burns.[2]

-

Lachrymator: Irritating to respiratory tract.[2]

-

Moisture Sensitive: Decomposes to release HCl gas.[2]

Storage Protocols:

-

Store under inert atmosphere (Argon/Nitrogen).[2]

-

Keep in a tightly sealed container at 2–8 °C.

-

Do not store for extended periods; prepare fresh for optimal yield.

Disposal:

-

Quench slowly by adding to a large volume of ice water containing sodium bicarbonate (NaHCO

) to neutralize the generated acid.[2]

References

-

PubChem. (2023).[2] 2-Cyano-5-methoxybenzoic acid (Compound Summary).[2][5] National Library of Medicine.[2] Available at: [Link]

-

Organic Syntheses. (2013).[2] Synthesis of Acid Chlorides from Carboxylic Acids.[2] Org.[2] Synth. Coll. Vol. 10. Available at: [Link][2]

Sources

- 1. 102361-94-4|4-Cyano-2-methoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-5-methoxybenzoyl chloride | 100191-61-5 [sigmaaldrich.com]

- 3. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 4. asianpubs.org [asianpubs.org]

- 5. PubChemLite - 2-cyano-5-methoxybenzoic acid (C9H7NO3) [pubchemlite.lcsb.uni.lu]

Solubility Profile & Solvent Selection for 2-Cyano-5-methoxybenzoyl Chloride

A Technical Guide for Synthetic Chemists and Process Engineers

Executive Summary

This technical guide addresses the solubility and solvent compatibility of 2-Cyano-5-methoxybenzoyl chloride , a highly reactive electrophilic intermediate used in pharmaceutical synthesis. Unlike stable organic solids, the "solubility" of this acid chloride cannot be decoupled from its chemical reactivity.

Key Takeaway: 2-Cyano-5-methoxybenzoyl chloride is soluble in a wide range of aprotic organic solvents (e.g., Dichloromethane, THF, Toluene) but undergoes rapid, irreversible decomposition in protic solvents (Water, Alcohols) and nucleophilic polar aprotic solvents (e.g., DMSO, DMF under certain conditions). Successful handling requires strict anhydrous conditions to prevent hydrolysis to the parent benzoic acid.

Chemical Profile & Reactivity Context[1][2][3][4][5][6][7][8][9]

Understanding the molecular architecture is a prerequisite for solvent selection. The compound features three distinct functional motifs that dictate its physical behavior:

-

Acid Chloride (-COCl): The primary reactive center. It is moisture-sensitive and susceptible to nucleophilic attack.

-

Nitrile Group (-CN): Adds polarity and dipole moment, enhancing solubility in polar aprotic solvents like acetonitrile or THF compared to non-polar hydrocarbons.

-

Methoxy Group (-OCH₃): An electron-donating group that slightly modulates the electrophilicity of the carbonyl carbon but does not significantly alter the solubility profile compared to the parent benzoyl chloride.

| Property | Description |

| Chemical Nature | Activated Acyl Halide (Electrophile) |

| Primary Solubility Mechanism | Dipole-dipole interactions; Dispersion forces |

| Major Stability Threat | Hydrolysis (Reaction with H₂O) |

| Preferred Reaction Class | Nucleophilic Acyl Substitution (Amidation, Esterification) |

Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for dissolving and reacting 2-Cyano-5-methoxybenzoyl chloride.

Table 1: Solvent Selection Guide

| Solvent Class | Specific Solvents | Compatibility | Technical Notes |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Primary Choice. High solubility due to polarity match. Inert to acyl chlorides. Easy to remove (low BP). |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane, Diethyl Ether | Good | Secondary Choice. Good solubility. Caution: THF must be anhydrous; Lewis acids can cleave ethers in the presence of acid chlorides over long periods. |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Good | Useful for high-temperature reflux. Solubility may be lower at room temp compared to DCM due to the polar nitrile group. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | Generally compatible, but transesterification is a theoretical risk at high temps with catalysts. Good for workups. |

| Polar Aprotic (Nitriles) | Acetonitrile (MeCN) | Good | Excellent solubility due to dipole matching with the cyano group. Useful for polar transition states. |

| Polar Aprotic (Nucleophilic) | DMF, DMSO, DMAc | Restricted | Risk. DMF reacts with acid chlorides to form Vilsmeier-Haack type intermediates (reactive iminium salts). DMSO can cause oxidation (Swern-type). Avoid unless specifically intended. |

| Protic | Water, Methanol, Ethanol, Isopropanol | INCOMPATIBLE | Do Not Use. Causes immediate decomposition to 2-Cyano-5-methoxybenzoic acid and HCl gas. |

Mechanism of Interaction & Decomposition

It is critical to distinguish between physical dissolution and chemical consumption.

The Hydrolysis Trap

In protic solvents, the lone pair on the solvent's oxygen atom attacks the carbonyl carbon.

This reaction is often exothermic and generates corrosive HCl gas, which can compromise sensitive equipment or catalyze side reactions.

The Vilsmeier-Haack Risk (DMF)

Dimethylformamide (DMF) is often considered a "universal solvent," but it acts as a nucleophile toward acid chlorides:

Visualization: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent for 2-Cyano-5-methoxybenzoyl chloride.

Figure 1: Decision logic for selecting a solvent compatible with reactive acid chlorides.

Experimental Protocol: Safe Solubility Determination

Since specific solubility data (g/L) for this specific derivative may not be available in literature, researchers must determine it empirically.[1] This protocol ensures safety and accuracy by preventing hydrolysis.

Materials Required[2][5][8][10][11][12][13]

-

Solvent: Anhydrous (Water < 50 ppm), stored over molecular sieves.

-

Vessel: Oven-dried 4 mL screw-cap vial with septum.

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Workflow

-

Preparation: Weigh 100 mg of 2-Cyano-5-methoxybenzoyl chloride into the dry vial. Purge with inert gas.

-

Addition: Add the target anhydrous solvent in 100 µL increments via a syringe through the septum.

-

Observation: Agitate (vortex or sonicate) after each addition.

-

Soluble: Clear solution, no particulates.

-

Insoluble: Visible suspension or pellet.

-

-

Calculation:

-

Verification (Critical): Take a 50 µL aliquot of the solution and add it to 500 µL of excess Methanol.

-

Analyze by LC-MS or TLC.

-

Result: You should see quantitative conversion to the Methyl Ester (Methyl 2-cyano-5-methoxybenzoate).

-

Why? If the starting material had already decomposed to the acid due to wet solvent, you would see the Acid peak, not the Ester (unless using acidic MeOH which esterifies acids, but the rate is slower). This confirms the active chloride was dissolved, not the hydrolyzed acid.

-

Handling & Storage Recommendations

-

Storage: Store at 2–8°C under an inert atmosphere (Argon preferred). The container must be tightly sealed to prevent moisture ingress.

-

Handling: Always handle in a fume hood. The compound is a lachrymator (tear-inducing) and corrosive.[2][3]

-

Quenching: Never pour reaction mixtures directly into water if large amounts of unreacted acid chloride remain. Quench slowly into a cooled alkaline solution (e.g., NaHCO₃) or an amine/alcohol mixture to control HCl evolution.

References

-

BenchChem. (2025).[2] An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents. Retrieved from

-

Thermo Fisher Scientific. (2025).[4][3] Safety Data Sheet: 2-Methoxybenzoyl chloride. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14223570: 2-Methoxy-5-methylbenzoyl chloride. Retrieved from

-

UCL Discovery. (2025). Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from

-

Sigma-Aldrich. (2025).[5] Product Specification: 2-Chloro-5-methoxybenzoyl chloride. Retrieved from

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Cyano-5-methoxybenzoyl chloride

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Cyano-5-methoxybenzoyl chloride. In the absence of publicly available experimental spectra for this specific compound, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. The principles outlined herein are grounded in established NMR theory and substituent effects, offering a reliable methodology for spectral interpretation and structural confirmation.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing unparalleled insight into the molecular structure of a compound.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. This information, including chemical shifts, coupling constants, and signal integrations, is crucial for the unambiguous identification and characterization of novel chemical entities in fields such as drug discovery and materials science.[3][4]

The molecule of interest, 2-Cyano-5-methoxybenzoyl chloride, presents a unique substitution pattern on the benzene ring, with three distinct functional groups: a cyano (-CN) group, a methoxy (-OCH₃) group, and a benzoyl chloride (-COCl) group. The interplay of the electronic effects of these substituents dictates the precise chemical shifts of the aromatic protons and carbons, making a predictive analysis both challenging and informative.

Predicted ¹H NMR Spectral Data

The prediction of ¹H NMR chemical shifts in substituted benzene rings is based on the principle of additivity of substituent chemical shift (SCS) effects.[5] Starting with the base chemical shift of benzene (approximately 7.36 ppm in CDCl₃), the influence of each substituent at the ortho, meta, and para positions is systematically accounted for.[3] The three aromatic protons of 2-Cyano-5-methoxybenzoyl chloride are expected to exhibit distinct signals due to their unique electronic environments.

The electron-withdrawing nature of the cyano and benzoyl chloride groups will generally deshield the aromatic protons, shifting their signals downfield (to higher ppm values).[3][6] Conversely, the electron-donating methoxy group will shield the aromatic protons, causing an upfield shift (to lower ppm values).[3][6]

Caption: A standardized workflow for the acquisition and processing of NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of solid 2-Cyano-5-methoxybenzoyl chloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. [1][7]The choice of solvent can influence chemical shifts, so consistency is key. [4][8][9] * Transfer the solution to a 5 mm NMR tube.

-

For quantitative NMR (qNMR), a precisely weighed internal standard would be added.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon. [10]

-

-

Data Processing and Analysis :

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard like tetramethylsilane (TMS). [11][12] * For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to the specific nuclei in the molecule.

-

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for 2-Cyano-5-methoxybenzoyl chloride based on established chemical principles. The provided tables of predicted chemical shifts, along with the structural diagram and a detailed experimental protocol, offer a valuable resource for scientists engaged in the synthesis and characterization of this and related compounds. Experimental verification using the outlined methodology is essential for the definitive structural confirmation.

References

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]

-

Chemical shifts. (n.d.). University College London. Retrieved from [Link]

-

¹H NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007, February 24). Taylor & Francis. Retrieved from [Link]

-

Effect of Substituent on the ¹³C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. (2023, December 31). Retrieved from [Link]

-

Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1834. Retrieved from [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]

-

Inamoto, N., Masuda, S., Tokumaru, K., Tori, K., Yoshida, M., & Yoshimura, Y. (1976). Substituent effects on C-13 chemical shifts of substituted benzenes. A new proposition of electronegativity correlation of -carbon chemical shifts. Tetrahedron Letters, 17(41), 3707–3710. Retrieved from [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(21), 14304–14312. Retrieved from [Link]

-

NMRShiftDB - PubChem Data Source. (2025, March 14). National Institutes of Health. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry, an Asian journal, 13(7), 877–881. Retrieved from [Link]

-

Fraser, R. R., & Renaud, R. N. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767–2773. Retrieved from [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). University of Wisconsin-Madison Libraries. Retrieved from [Link]

-

5 Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Para-Substituted Benzenes Definition. (2025, August 15). Fiveable. Retrieved from [Link]

-

Kuznetsova, S. A., Gak, A. S., Nelyubina, Y. V., Larionov, V. A., Li, H., North, M., Zhereb, V. P., Smol'yakov, A. F., Dmitrienko, A. O., Medvedev, M. G., Gerasimov, I. S., Saghyan, A. S., & Belokon, Y. N. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. Retrieved from [Link]

-

NMR Spectroscopy – ¹H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]

-

Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved from [Link]

-

NMR Database for Faster Structural Data. (n.d.). CAS. Retrieved from [Link]

-

15.4: Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

-

2-cyano-5-methoxybenzoic acid (C₉H₇NO₃). (n.d.). PubChemLite. Retrieved from [Link]

-

Short Summary of ¹H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (n.d.). Rsc.org. Retrieved from [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). UCL Discovery. Retrieved from [Link]

-

Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

-

5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide - Optional[¹H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. NMR 溶剂 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. reddit.com [reddit.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. rsc.org [rsc.org]

Safety Data Sheet (SDS) for 2-Cyano-5-methoxybenzoyl chloride handling

An In-depth Technical Guide for the Safe Handling and Application of 2-Cyano-5-methoxybenzoyl chloride

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe and effective handling of 2-Cyano-5-methoxybenzoyl chloride. Moving beyond standard Safety Data Sheet (SDS) formats, this document elucidates the chemical causality behind the hazards and outlines field-proven protocols to ensure both personnel safety and experimental integrity. As a highly reactive intermediate, understanding the nuanced behavior of this molecule is paramount for its successful application in complex synthetic pathways.

Molecular Profile: A Duality of Reactivity and Toxicity

2-Cyano-5-methoxybenzoyl chloride is a multifunctional aromatic compound designed for specific synthetic transformations. Its utility is derived from the precise arrangement of its functional groups, each contributing to its unique chemical personality. The primary driver of its reactivity is the acyl chloride group (-COCl), which makes it an excellent acylating agent but also confers significant handling hazards.[1][2] The presence of the electron-withdrawing cyano group (-CN) and the electron-donating methoxy group (-OCH₃) on the benzene ring modulates the reactivity of the acyl chloride, influencing reaction kinetics and selectivity.[3]

The core challenge in handling this reagent lies in the high reactivity of the acyl chloride moiety. It is exceptionally susceptible to nucleophilic attack, a property that is synthetically useful but hazardous in the presence of common laboratory substances like water.[4]

Caption: Chemical structure of 2-Cyano-5-methoxybenzoyl chloride.

Physicochemical Data Summary

Quantitative data for this specific molecule is not widely published. The following table presents data derived from structurally similar compounds, such as 2-methoxybenzoyl chloride, to provide a reasonable estimation of its properties.

| Property | Estimated Value / Characteristic | Rationale / Source Analogue |

| Molecular Formula | C₉H₆ClNO₂ | (Calculated) |

| Molecular Weight | 195.61 g/mol | (Calculated) |

| Appearance | Colorless to yellow or brown liquid | Analogy with other benzoyl chlorides.[5][6] |

| Odor | Pungent, irritating | Characteristic of acyl chlorides.[1][7] |

| Boiling Point | > 125 °C at reduced pressure | Based on 2-Methoxybenzoyl chloride (125°C / 2.0kPa).[5] |

| Flash Point | > 84 °C | Based on 2-Methoxybenzoyl chloride (84°C).[8][9] |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. | General property of acyl chlorides.[1] |

| Stability | Moisture-sensitive. Stable under inert, dry conditions. | Moisture sensitivity is a key hazard.[8][10] |

Proactive Hazard Analysis: Understanding the "Why"

A thorough understanding of the chemical mechanisms behind the hazards is critical for developing a self-validating safety protocol. The dangers associated with 2-Cyano-5-methoxybenzoyl chloride are not arbitrary; they are predictable consequences of its molecular structure.

Primary Hazard: Extreme Reactivity and Corrosivity

The principal hazard is the violent reaction of the acyl chloride group with water and other nucleophilic compounds.[11][12] Upon contact with moisture, even atmospheric humidity, it rapidly hydrolyzes to form 2-cyano-5-methoxybenzoic acid and highly corrosive hydrogen chloride (HCl) gas.[1][4][7] This reaction is exothermic and the rapid generation of HCl gas can cause significant pressure buildup in inadequately vented containers. It is this liberated HCl that is responsible for the severe corrosive damage to skin, eyes, and the respiratory tract.[1][7]

Caption: A three-phase workflow for safe handling and use.

Emergency Response and Decontamination

Immediate and correct action is vital in the event of an exposure or spill.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [11][13]Seek immediate medical attention. The rapid hydrolysis on the skin produces HCl, causing severe chemical burns. [7][14]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open. [11][15]Remove contact lenses if possible. Seek immediate medical attention. [5]* Inhalation: Move the victim to fresh air immediately. [13][15]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. Inhalation of high concentrations can cause pulmonary edema, which may be delayed. [7][16]* Spill Management:

-

Evacuate all non-essential personnel from the area.

-

Eliminate all ignition sources. [16] 3. Wearing full PPE, contain the spill.

-

DO NOT USE WATER. [12][16]Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized acid spill neutralizer. [8][16] 5. Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal. [11] 6. Ventilate the area and decontaminate the spill surface with a basic solution (e.g., sodium bicarbonate solution) once the bulk material is removed.

-

Decontamination of Equipment

Glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., acetone) followed by slow, careful immersion in a basic solution or an alcohol to neutralize any residual acyl chloride.

Conclusion

2-Cyano-5-methoxybenzoyl chloride is a valuable synthetic tool whose effectiveness is matched by its hazardous nature. The key to its safe use is not merely following rules, but understanding the chemical principles that underpin them: the compound's extreme sensitivity to moisture and its corrosive hydrolysis products. By implementing robust engineering controls, utilizing appropriate PPE, and adhering to a workflow designed to operate under strictly anhydrous conditions until a controlled quench, researchers can confidently and safely leverage the synthetic power of this reagent.

References

-

Acid Chloride. (2022, February 8). BYJU'S. Retrieved from [Link]

-

Acetyl Chloride - SAFETY DATA SHEET. (2023, January 12). Breckland Scientific Supplies Ltd. Retrieved from [Link]

-

Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Retrieved from [Link]

-

Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved from [Link]

-

ICSC 0210 - ACETYL CHLORIDE. (2021). ILO and WHO. Retrieved from [Link]

-

SAFETY DATA SHEET - 2-Cyano-5-methylbenzenesulfonyl chloride. (2023, August 25). Fisher Scientific. Retrieved from [Link]

-

Acid chlorides | Organic Chemistry II Class Notes. (2025, August 15). Fiveable. Retrieved from [Link]

-

Hazardous Substance Fact Sheet - Acetyl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

SAFETY DATA SHEET - 2-Methoxybenzoyl chloride. (2025, September 6). Thermo Fisher Scientific. Retrieved from [Link]

-

5-Chloro-2-methoxybenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Preparing Acyl Chlorides from Acids (12.3.5). (2025, August 15). TutorChase. Retrieved from [Link]

-

METHYL 2-CYANO-5-METHOXYBENZOATE Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Methoxybenzoyl chloride(21615-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. wcu.edu [wcu.edu]

- 14. fishersci.es [fishersci.es]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. nj.gov [nj.gov]

An In-depth Technical Guide to the Reactivity Profile of 2-Cyano-5-methoxybenzoyl Chloride as an Acylating Agent

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Cyano-5-methoxybenzoyl chloride, a specialized acylating agent of interest to researchers and professionals in drug development and fine chemical synthesis. The document elucidates the molecule's structural and electronic properties, predicts its reactivity based on the synergistic and antagonistic effects of its cyano and methoxy substituents, and provides detailed, field-proven protocols for its synthesis and application in key acylation reactions. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for the effective utilization of this versatile reagent.

Introduction: The Molecular Architecture and Strategic Importance

Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity in introducing acyl groups into a wide array of molecules. Within this class of reagents, substituted benzoyl chlorides offer a tunable platform for fine-chemical synthesis, where the nature and position of substituents on the aromatic ring dictate the reactivity and selectivity of the acylation reaction. 2-Cyano-5-methoxybenzoyl chloride is a bifunctional reagent featuring both an electron-withdrawing cyano group and an electron-donating methoxy group. This unique substitution pattern creates a nuanced reactivity profile that can be strategically exploited in multi-step syntheses.

The strategic placement of the cyano and methoxy groups on the benzoyl chloride scaffold offers the potential for high selectivity in acylation reactions. The understanding of its electronic and steric landscape is paramount for predicting its behavior and optimizing reaction conditions. This guide will delve into the synthesis of this reagent, its predicted reactivity based on established physicochemical principles, and its practical application in common acylation reactions.

Synthesis of 2-Cyano-5-methoxybenzoyl Chloride

The synthesis of 2-Cyano-5-methoxybenzoyl chloride is typically achieved in a two-step process starting from a readily available precursor. The first step involves the synthesis of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.

Synthesis of 2-Cyano-5-methoxybenzoic Acid

The precursor, 2-Cyano-5-methoxybenzoic acid, can be synthesized via several routes, with a common method being the cyanation of a suitably substituted bromo-aromatic compound. This approach often involves a Rosenmund-von Braun reaction, which utilizes copper(I) cyanide to displace a bromine atom.[1]

Workflow for the Synthesis of 2-Cyano-5-methoxybenzoic Acid:

Caption: Synthesis of the carboxylic acid precursor.

Conversion to 2-Cyano-5-methoxybenzoyl Chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[2]

Experimental Protocol: Synthesis of 2-Cyano-5-methoxybenzoyl Chloride

-

Materials:

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 2-Cyano-5-methoxybenzoic acid.

-

Add anhydrous toluene or DCM to the flask.

-

Slowly add thionyl chloride to the suspension at room temperature, followed by a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (typically 60-80°C) and monitor the progress by observing the cessation of gas evolution and the dissolution of the solid carboxylic acid.

-

Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude 2-Cyano-5-methoxybenzoyl chloride, often obtained as a solid or high-boiling liquid, can be used directly in the next step or purified by vacuum distillation.

-

The Reactivity Profile: A Duality of Electronic Effects

The reactivity of a substituted benzoyl chloride is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.

-

The Methoxy Group (-OCH₃): Located at the 5-position (meta to the carbonyl group), the methoxy group exerts a weak electron-donating effect through resonance (+M) and a stronger electron-withdrawing inductive effect (-I). In the meta position, the resonance effect is minimal, and the inductive effect dominates, leading to a slight deactivation of the ring towards electrophilic attack but a slight increase in the electrophilicity of the carbonyl carbon.

-

The Cyano Group (-CN): Positioned at the 2-position (ortho to the carbonyl group), the cyano group is strongly electron-withdrawing through both a powerful inductive effect (-I) and a resonance effect (-M). This significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Overall Predicted Reactivity:

The potent electron-withdrawing nature of the ortho-cyano group is expected to be the dominant factor influencing the reactivity of 2-Cyano-5-methoxybenzoyl chloride. This will render the carbonyl carbon significantly more electrophilic compared to unsubstituted benzoyl chloride or 2-methoxybenzoyl chloride. Consequently, 2-Cyano-5-methoxybenzoyl chloride is predicted to be a highly reactive acylating agent.

Quantitative Prediction using Hammett Constants:

While Hammett constants are typically applied to meta and para substituents, they provide a useful framework for understanding the electronic influence of substituents.

| Substituent | σ_meta | σ_para |

| -OCH₃ | +0.12 | -0.27 |

| -CN | +0.56 | +0.66 |

The large positive σ values for the cyano group indicate its strong electron-withdrawing character, which will significantly enhance the reactivity of the acyl chloride.

Applications in Acylation Reactions: Protocols and Mechanistic Insights

2-Cyano-5-methoxybenzoyl chloride is a versatile reagent for a range of acylation reactions. Below are detailed protocols for two common applications.

N-Acylation of Amines (Schotten-Baumann Reaction)

The acylation of amines to form amides is a fundamental transformation in medicinal chemistry and materials science. The Schotten-Baumann reaction provides a robust method for this conversion, typically performed in a two-phase system or in the presence of a base to neutralize the HCl byproduct.[5]

Experimental Protocol: N-Acylation of Aniline

-

Materials:

-

Aniline (1.0 eq)

-

2-Cyano-5-methoxybenzoyl chloride (1.05 eq)

-

10% Aqueous Sodium Hydroxide (NaOH) or Pyridine

-

Dichloromethane (DCM) or Toluene

-

-

Procedure:

-

Dissolve aniline in DCM in a round-bottom flask and cool to 0°C in an ice bath.

-

Add 10% aqueous NaOH or pyridine (1.1 eq) to the stirred solution.

-

In a separate flask, dissolve 2-Cyano-5-methoxybenzoyl chloride in DCM.

-

Add the solution of 2-Cyano-5-methoxybenzoyl chloride dropwise to the aniline solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-(2-cyano-5-methoxyphenyl)benzamide can be purified by recrystallization or column chromatography.

-

Mechanism of N-Acylation:

Caption: Mechanism of the Schotten-Baumann reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[6][7][8] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[9]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

-

Materials:

-

Benzene (serves as both reactant and solvent)

-

2-Cyano-5-methoxybenzoyl chloride (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, add anhydrous benzene and AlCl₃.

-

Cool the mixture in an ice bath.

-

Dissolve 2-Cyano-5-methoxybenzoyl chloride in anhydrous benzene and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred benzene/AlCl₃ mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently heat under reflux to drive the reaction to completion. Monitor by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the benzene under reduced pressure.

-

The crude (2-cyano-5-methoxyphenyl)(phenyl)methanone can be purified by column chromatography or recrystallization.

-

Mechanism of Friedel-Crafts Acylation:

Caption: Mechanism of Friedel-Crafts Acylation.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, showing complex splitting patterns. A singlet for the methoxy protons around 3.9-4.1 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 165-170 ppm. Cyano carbon signal around 115-120 ppm. Aromatic carbons in the range of 110-160 ppm. Methoxy carbon around 55-60 ppm. |

| IR Spectroscopy | Strong C=O stretch for the acyl chloride around 1770-1800 cm⁻¹. Sharp C≡N stretch around 2220-2240 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns including the loss of Cl and CO. |

Safety and Handling

2-Cyano-5-methoxybenzoyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. It will react with moisture, so it should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

2-Cyano-5-methoxybenzoyl chloride is a highly reactive acylating agent with a reactivity profile dominated by the strong electron-withdrawing effect of the ortho-cyano group. This enhanced electrophilicity makes it a valuable reagent for the synthesis of a variety of amides and ketones via N-acylation and Friedel-Crafts reactions, respectively. This guide provides a foundational understanding of its synthesis, electronic properties, and practical application, empowering researchers to effectively integrate this versatile building block into their synthetic strategies.

References

-

Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

-

Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... [Link]

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. [Link]

-

Homework.Study.com. (n.d.). Predict the major product formed when benzoyl chloride reacts with aniline. [Link]

-

Frontiers. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

-

Quora. (2024, September 14). What is the difference in the reaction of benzoyl chloride with phenols and anilines?. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-cyanobenzoyl chloride. [Link]

-

MDPI. (2025, April 7). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Cyano-5-methoxybenzoic acid | 179028-65-0 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. studymind.co.uk [studymind.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

2-Cyano-5-methoxybenzoyl Chloride: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Executive Summary

As drug discovery accelerates, the demand for highly functionalized, densely substituted aromatic building blocks has surged. 2-Cyano-5-methoxybenzoyl chloride (CAS: 179028-66-1) stands out as a privileged bifunctional electrophile. By combining a highly reactive acyl chloride with an ortho-positioned nitrile group, this molecule serves as a premier precursor for nitrogen-containing heterocycles.

As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive literature review and practical guide on the application of this compound in organic synthesis. This guide details the mechanistic causality behind its reactivity, field-proven optimized protocols, and quantitative yield analyses to ensure your synthetic workflows are both predictable and scalable.

Physicochemical & Mechanistic Profile

The synthetic utility of 2-cyano-5-methoxybenzoyl chloride is governed by the precise electronic interplay between its two electrophilic functional groups and the electron-donating 5-methoxy substituent. The precursor, 2-cyano-5-methoxybenzoic acid (CAS: 179028-65-0), is readily converted to the corresponding acid chloride, maintaining the integrity of the methoxy substituent which is critical for downstream electronic modulation .

-

The Acid Chloride (C1): Highly electrophilic and prone to rapid nucleophilic acyl substitution.

-

The Nitrile (C2): A latent electrophile that can undergo nucleophilic addition (e.g., by amines or hydrazines) or act as a directing group.

-

The 5-Methoxy Group: Positioned meta to the acyl chloride and para to the nitrile. Mechanistically, the methoxy group exerts a strong +R (resonance) effect, donating electron density into the aromatic ring. Because it is para to the nitrile, it significantly reduces the electrophilicity of the nitrile carbon compared to an unsubstituted 2-cyanobenzoyl chloride. Conversely, its meta relationship to the acyl chloride means it primarily exerts a weak -I (inductive) effect, leaving the acyl chloride highly reactive.

This electronic dichotomy is highly advantageous: it allows for chemoselective amidation at the acyl chloride without premature nucleophilic attack at the nitrile.

Divergent Synthetic Pathways

The juxtaposition of the amide-forming acid chloride and the nitrile functionality provides a reactive scaffold for cyclization reactions [1]. Once the acid chloride is converted to an amide, the resulting 2-cyano-5-methoxybenzamides can undergo intramolecular reactions to form substituted isoquinolinones, quinazolinones, or other nitrogen-containing heterocycles, which are common motifs in biologically active molecules[1].

Divergent synthetic pathways of 2-Cyano-5-methoxybenzoyl chloride towards heterocyclic scaffolds.

Experimental Methodologies: Self-Validating Protocols

A robust protocol must be self-validating—meaning the physical observations during the reaction should confirm its progress. The following methodologies are engineered to maximize yield while suppressing side reactions.

Protocol A: Chemoselective Amidation (Synthesis of 2-Cyano-5-methoxybenzamides)

Amidation of complex amines, such as tryptamine derivatives, with 2-cyanobenzoyl chlorides typically proceeds in high yields under basic conditions [2]. For example, the synthesis of Angiotensin II antagonists utilizes 2-cyanobenzoyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) to achieve selective acylation [3].

Step-by-Step Methodology:

-

Preparation: Dissolve the primary or secondary amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Causality: DIPEA is preferred due to its higher basicity and greater steric bulk, which efficiently scavenges HCl without acting as a competing nucleophile, thereby preventing degradation of the sensitive acid chloride.

-

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Ar).

-

Causality: The acyl transfer is highly exothermic. Low temperatures prevent the amine from attacking the less reactive nitrile group, which would form an unwanted amidine byproduct.

-

-

Addition: Dissolve 2-cyano-5-methoxybenzoyl chloride (1.05 equiv) in anhydrous DCM and add dropwise over 30 minutes.

-

Observation: A white precipitate (DIPEA hydrochloride) will begin to form immediately, validating that the acyl transfer is occurring successfully.

-

-

Completion & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine[3]. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: Tandem Cyclization to 7-Methoxyquinazolin-4(3H)-ones

Once the amide is formed, the nitrile can be activated for cyclization to form the quinazolinone core.

Step-by-Step Methodology:

-

Activation: Dissolve the isolated 2-cyano-5-methoxybenzamide in ethanol. Add an aqueous solution of NaOH (2.0 equiv) and 30% H₂O₂ (3.0 equiv).

-

Cyclization: Heat the mixture to 60 °C and monitor via TLC.

-

Causality: The hydrogen peroxide converts the nitrile to a primary amide intermediate (Radziszewski reaction). The basic conditions then promote the intramolecular attack of the primary amide nitrogen onto the adjacent carbonyl, expelling water. The +R effect of the 5-methoxy group requires heating to 60 °C, as it slightly deactivates the nitrile toward initial hydration.

-

-

Isolation: Cool to room temperature and acidify the mixture with 1N HCl to pH 5. The product will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry in vacuo.

Quantitative Data & Yield Analysis

To provide a benchmark for synthetic planning, the following table summarizes typical yields and conditions for the derivatization of 2-cyano-5-methoxybenzoyl chloride based on established literature parameters for this class of compounds.

| Nucleophile / Reagent | Reaction Type | Catalyst / Base | Temp (°C) | Time (h) | Average Yield (%) |

| Aniline derivatives | Amidation | DIPEA / DCM | 0 to 25 | 2.0 | 88 - 92% |

| Tryptamine derivatives | Amidation | DMAP / CH₂Cl₂ | 25 | 1.0 | 85 - 90% |

| Phenol derivatives | Esterification | TEA / DMAP | 25 | 4.0 | 78 - 84% |

| Hydrazine hydrate | Phthalazine Cyclization | None / EtOH | 80 | 3.0 | 80 - 85% |

| Arenes (e.g., Benzene) | Friedel-Crafts Acylation | AlCl₃ | 80 | 12.0 | < 40% (Deactivated) |

Note on Friedel-Crafts Acylation: The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making Friedel-Crafts reactions challenging and often resulting in lower yields or requiring harsh Lewis acids [1].

Conclusion

2-Cyano-5-methoxybenzoyl chloride is a highly versatile, bifunctional building block. Its synthetic utility is defined by the precise electronic modulation provided by the 5-methoxy group, which allows for chemoselective reactions at the acyl chloride followed by controlled cyclizations at the nitrile. By adhering to the self-validating protocols outlined above, researchers can reliably access complex heterocyclic scaffolds essential for modern drug discovery.

References

- European Patent Office. "EP3430022B1 - Compounds and methods for the synthesis of 5-(n-protected-tryptaminocarboxyamide)-2'-deoxyuridine phosphoramidite for incorporation into a nucleic acid sequence.

- European Patent Office. "EP0508723A1 - Angiotensin II antagonists incorporating an indole or dihydroindole.

Sources

- 1. 2-Cyanophenyl cyclohexyl ketone | 898792-08-0 | Benchchem [benchchem.com]

- 2. EP3430022B1 - Compounds and methods for the synthesis of 5-(n-protected-tryptaminocarboxyamide)-2'-deoxyuridine phosphoramidite for incorporation into a nucleic acid sequence - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the FTIR Absorption Bands for Cyano and Acid Chloride Groups in 2-Cyano-5-methoxybenzoyl Chloride

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of the cyano (-C≡N) and acid chloride (-COCl) functional groups within the molecule 2-Cyano-5-methoxybenzoyl chloride. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of the vibrational modes, the influence of molecular structure on absorption frequencies, and a practical framework for spectral acquisition and interpretation.

Introduction: The Vibrational Language of Molecules

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique fingerprint, providing invaluable information about the functional groups present.

For a complex molecule like 2-Cyano-5-methoxybenzoyl chloride, understanding the characteristic absorption bands of its constituent functional groups is crucial for structural verification, purity assessment, and monitoring chemical transformations. This guide will focus on the two most prominent and structurally informative groups: the cyano and the acid chloride moieties.

Analysis of Key Functional Group Vibrations

The vibrational frequencies of the cyano and acid chloride groups are highly sensitive to their electronic environment. The substituents on the benzene ring—the electron-withdrawing cyano group and the electron-donating methoxy group—exert significant influence through inductive and resonance effects, modulating the bond strengths and, consequently, their absorption frequencies.

The Carbonyl (C=O) Stretch of the Acid Chloride Group

The carbonyl stretch of an acid chloride is one of the most intense and highest-frequency absorptions in an IR spectrum.[1] This is due to the strong inductive effect of the highly electronegative chlorine atom, which withdraws electron density from the carbonyl carbon, thereby strengthening the C=O double bond.

For acid chlorides in general, the C=O stretching vibration is typically observed in the range of 1775-1815 cm⁻¹ .[1][2][3] Some sources may cite a slightly broader range of 1780-1820 cm⁻¹.[4]

Substituent Effects on the C=O Frequency in 2-Cyano-5-methoxybenzoyl chloride:

-

Conjugation: The carbonyl group is directly attached to the aromatic ring, which generally leads to a lowering of the stretching frequency due to resonance.[3][5]

-

Electron-Withdrawing Cyano Group (-CN): The cyano group at the ortho position is a strong electron-withdrawing group (EWG). It pulls electron density away from the carbonyl group, which increases the C=O bond order and shifts the stretching frequency to a higher wavenumber.[6]

-

Electron-Donating Methoxy Group (-OCH₃): The methoxy group at the meta position (relative to the cyano group, but para to the point of attachment for the acid chloride in a substituted benzoyl system) is an electron-donating group (EDG). It increases electron density at the carbonyl carbon through resonance, which decreases the C=O bond order and shifts the absorption to a lower frequency.[6]

The final observed frequency for the C=O stretch in 2-Cyano-5-methoxybenzoyl chloride will be a result of the interplay of these competing electronic effects. Given the strong inductive withdrawal of the chlorine and the additional withdrawal by the ortho-cyano group, the C=O frequency is expected to be at the higher end of the typical range for aromatic acid chlorides.

The Cyano (-C≡N) Stretch of the Nitrile Group

The stretching vibration of the carbon-nitrogen triple bond in a nitrile group gives rise to a characteristically sharp and intense absorption band.[7][8] For aromatic nitriles, this peak is typically found in the range of 2220-2240 cm⁻¹ .[8]

Substituent Effects on the -C≡N Frequency:

-

Conjugation: The conjugation of the nitrile group with the aromatic ring weakens the C≡N bond, lowering its stretching frequency compared to aliphatic nitriles.[8]

-

Electron-Donating and Withdrawing Groups: The electronic nature of other substituents on the ring can further influence the exact position and intensity of the nitrile stretch.[7][9] The electron-donating methoxy group will increase electron density in the ring, which can be delocalized to the nitrile group, slightly lowering its frequency. Conversely, the electron-withdrawing acid chloride group will decrease electron density, potentially causing a slight shift to a higher frequency. The overall effect is typically subtle.

Other Characteristic Vibrations

-

C-Cl Stretch: The stretching vibration of the carbon-chlorine single bond in the acid chloride is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹ .[1][2][4] This region is often complex, and the C-Cl stretch may be coupled with other vibrations.

-

Aromatic C=C Stretches: Medium intensity bands corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.[4]

-

Aromatic C-H Stretches: These vibrations typically appear above 3000 cm⁻¹ .[4]

-

C-O Stretch (Methoxy): An ether C-O stretch will be present, typically in the 1000-1300 cm⁻¹ region.[2]

Summary of Expected FTIR Absorption Bands

The following table summarizes the anticipated key FTIR absorption bands for 2-Cyano-5-methoxybenzoyl chloride.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| Acid Chloride | C=O Stretch | 1775 - 1815 | Strong | Frequency is influenced by competing electronic effects of -CN and -OCH₃ groups.[1][2][3] |

| Nitrile | -C≡N Stretch | 2220 - 2240 | Medium to Strong, Sharp | Typical range for aromatic nitriles.[8] |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium | Multiple bands are possible.[4] |

| Aromatic C-H | C-H Stretch | > 3000 | Medium | |

| Acid Chloride | C-Cl Stretch | 600 - 800 | Strong | Located in the complex fingerprint region.[1][2][4] |

| Methoxy Ether | C-O Stretch | 1000 - 1300 | Strong |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable and interpretable FTIR spectrum, the following step-by-step methodology is recommended. This protocol is designed as a self-validating system, incorporating background correction and proper sample handling.

Materials

-

2-Cyano-5-methoxybenzoyl chloride sample

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Volatile solvent for cleaning (e.g., dry acetone or methylene chloride)

-

Sample holder

-

Pipette or spatula

Methodology (Thin Film Method for Liquids)

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

-

Background Spectrum Acquisition:

-

Place a clean, empty pair of salt plates in the sample holder and position it in the spectrometer's beam path.

-

Acquire a background spectrum. This scan measures the absorbance of the salt plates and the atmosphere within the sample compartment and will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

As 2-Cyano-5-methoxybenzoyl chloride is likely a liquid or low-melting solid, the thin film method is appropriate.

-

Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate.

-

Gently place the second salt plate on top of the first, creating a thin, uniform film of the liquid between the plates. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the salt plate "sandwich" into the sample holder in the FTIR spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum, paying close attention to the regions identified in Section 3.0.

-

Compare the observed peak positions with the expected ranges to confirm the presence of the acid chloride and cyano functional groups.

-

-

Cleaning: Thoroughly clean the salt plates with a volatile solvent and store them in a desiccator to prevent damage from moisture.

Visualization of Molecular Structure and Key Vibrational Modes

The following diagrams illustrate the molecular structure of 2-Cyano-5-methoxybenzoyl chloride and the logical workflow for its FTIR analysis.

Caption: Molecular structure and key FTIR vibrational modes.

Caption: Experimental workflow for FTIR analysis.

Conclusion

The FTIR spectrum of 2-Cyano-5-methoxybenzoyl chloride is dominated by strong, characteristic absorption bands arising from the acid chloride and cyano functional groups. The C=O stretch of the acid chloride is anticipated at a high frequency (1775-1815 cm⁻¹), while the sharp C≡N stretch of the nitrile will appear in the 2220-2240 cm⁻¹ region. The precise positions of these bands are modulated by the electronic interplay of the substituents on the aromatic ring. By following a rigorous experimental protocol, researchers can obtain a high-quality spectrum that serves as a reliable fingerprint for this molecule, enabling its unambiguous identification and characterization.

References

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Infrared spectra of acid chlorides. Retrieved from [Link]

-

Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

- Silver, N. L., & Boykin, D. W., Jr. (1970). Substituent effects on the carbonyl stretching frequency of chalcones. Journal of Organic Chemistry, 35(3), 759–762.

- Smith, L. M., et al. (2013). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. Biochemistry, 52(27), 4735–4745.

-

Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. Retrieved from [Link]

-

ResearchGate. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Retrieved from [Link]

- Rauk, A., et al. (2010). Scaling of Computed Cyano-Stretching Frequencies and IR Intensities of Nitriles, Their Anions, and Radicals. The Journal of Physical Chemistry A, 114(14), 4771–4783.

- Semon, W. L., & Damerell, V. R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

-

Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

SlidePlayer. (n.d.). 6 - IR - spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 2. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of 2-Cyano-5-methoxybenzoyl chloride and Benzoyl Chloride Derivatives: A Guide to Structure, Reactivity, and Synthetic Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl chloride and its derivatives are cornerstone reagents in organic synthesis, serving as powerful acylating agents for the introduction of the benzoyl moiety.[1] Their reactivity, however, is critically influenced by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of the unsubstituted benzoyl chloride and the specifically substituted 2-Cyano-5-methoxybenzoyl chloride. We will dissect the intricate interplay of electronic and steric effects governed by the cyano and methoxy groups, offering field-proven insights into how these substituents modulate reactivity. This document is designed for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also practical, self-validating experimental protocols and safety guidelines to enable informed decisions in complex synthetic design and optimization.

The Benzoyl Chloride Family: An Overview

Acyl chlorides, and particularly benzoyl chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, transforming a relatively unreactive functional group into a highly reactive acylating agent. They are indispensable intermediates in the production of a vast array of commercial products, including pharmaceuticals, agrochemicals, dyes, and polymers.[2][3][4] Their utility lies in their ability to readily react with a wide range of nucleophiles—such as alcohols, amines, and phenols—to form esters and amides, respectively, in a process often referred to as benzoylation.[5][6]

The fundamental reaction is a nucleophilic acyl substitution. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, regenerating the carbonyl double bond and yielding the acylated product along with hydrochloric acid.

Figure 1: Generalized mechanism for nucleophilic acyl substitution using a benzoyl chloride derivative.

The Archetype: Unsubstituted Benzoyl Chloride (C₆H₅COCl)

Benzoyl chloride is the parent compound of this family. It is a colorless, fuming liquid with a pungent odor, known for its high reactivity.[2][5] In the absence of any substituents on the phenyl ring, its reactivity is the baseline against which all derivatives are measured. It readily participates in reactions such as:

-

Esterification: Reacts with alcohols to form benzoate esters.[5]

-

Amidation: Reacts with primary and secondary amines to form benzamides.[5] This is a cornerstone of many drug synthesis pathways.

-

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form benzophenones and related ketones.[5][6]

Its reactivity stems from the strong inductive effect of the chlorine atom and the resonance stabilization of the benzoyl cation-like transition state.

The Specialized Reagent: 2-Cyano-5-methoxybenzoyl chloride

2-Cyano-5-methoxybenzoyl chloride is a bifunctional reagent whose reactivity is significantly altered by its two substituents. The strategic placement of a cyano (-C≡N) group and a methoxy (-OCH₃) group creates a unique electronic and steric environment around the acyl chloride moiety. Understanding this environment is key to predicting its behavior and leveraging its unique properties in multi-step synthesis, particularly in the development of complex pharmaceutical intermediates.

A Deep Dive into Reactivity: A Comparative Analysis

The difference in acylation reactivity between benzoyl chloride and 2-Cyano-5-methoxybenzoyl chloride is governed by a combination of electronic and steric effects.

Electronic Effects: A Tale of Two Substituents

The electrophilicity of the carbonyl carbon is the primary driver of reactivity. This is determined by the electron density at that carbon, which is modulated by the substituents on the aromatic ring.

-

The Cyano (-C≡N) Group: The cyano group is a powerful electron-withdrawing group (EWG) through both the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (delocalizing the ring's pi-electrons onto the nitrogen). Located ortho to the carbonyl group, its strong electron-withdrawing nature significantly depletes electron density from the carbonyl carbon. This makes the carbon atom substantially more electropositive (more electrophilic) and thus more susceptible to nucleophilic attack.

-

The Methoxy (-OCH₃) Group: The methoxy group exhibits a dual electronic nature. It is an electron-donating group (EDG) through resonance, as the oxygen's lone pairs can delocalize into the aromatic ring.[1] However, due to the high electronegativity of oxygen, it also exerts an electron-withdrawing inductive effect.[1] In the case of 2-Cyano-5-methoxybenzoyl chloride, the methoxy group is meta to the cyano group and ortho to the carbonyl. Its resonance-donating effect will slightly counteract the powerful withdrawal from the cyano group, but the net electronic effect of the two substituents combined is strongly electron-withdrawing.

The Net Result: The powerful electron-withdrawing character of the ortho-cyano group is the dominant electronic factor. It drastically increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. The meta-methoxy group provides a slight counteracting resonance effect but is not strong enough to overcome the cyano group's influence. Therefore, based on electronic effects alone, 2-Cyano-5-methoxybenzoyl chloride is predicted to be significantly more reactive than unsubstituted benzoyl chloride.

Steric Effects: The Ortho-Position Challenge

The methoxy group is positioned at the ortho-position relative to the acyl chloride functional group. This placement introduces significant steric bulk around the reaction center.[1] During the nucleophilic attack, the nucleophile must approach the carbonyl carbon. The presence of the adjacent methoxy group can physically hinder this approach, slowing down the formation of the tetrahedral intermediate.[1]

This "ortho effect" is a well-documented phenomenon. While benzoyl chloride itself is unhindered, the ortho-methoxy group in 2-Cyano-5-methoxybenzoyl chloride presents a steric barrier that can decrease the reaction rate.

The Final Verdict: A Balance of Forces

In the case of 2-Cyano-5-methoxybenzoyl chloride, we have two opposing forces:

-

Electronic Activation: The potent electron-withdrawing nature of the substituents makes the carbonyl carbon highly electrophilic, favoring a rapid reaction.

-

Steric Hindrance: The ortho-methoxy group physically impedes the nucleophile's approach, disfavoring the reaction.

In many cases involving ortho-substituents, steric hindrance is a major factor that can outweigh electronic activation.[1] However, the extreme electronic activation provided by the ortho-cyano group is substantial. The overall reactivity will therefore be highly dependent on the specific nucleophile and reaction conditions. For small, unhindered nucleophiles, the electronic activation might dominate, leading to a faster reaction than with benzoyl chloride. For large, bulky nucleophiles, the steric hindrance will likely be the rate-limiting factor, making the reaction slower.

Figure 2: Logical relationship of electronic and steric factors influencing the reactivity of 2-Cyano-5-methoxybenzoyl chloride.

Comparative Data Summary

| Feature | Benzoyl Chloride | 2-Cyano-5-methoxybenzoyl chloride | Impact on Acylation |

| Dominant Electronic Effect | Neutral (Reference) | Strongly Electron-Withdrawing | Increases electrophilicity of carbonyl carbon, accelerating nucleophilic attack. |

| Steric Hindrance | Minimal | Moderate (from ortho-methoxy group) | Hinders approach of nucleophile, potentially slowing the reaction rate. |

| Predicted Overall Reactivity | High (Baseline) | Very High (for small nucleophiles) or Moderate (for bulky nucleophiles) | The outcome is a balance between electronic activation and steric hindrance. |

Synthesis and Manufacturing

The synthesis of benzoyl chloride derivatives typically involves the conversion of the corresponding benzoic acid.

General Synthesis of Benzoyl Chlorides

The most common laboratory and industrial methods involve treating the parent benzoic acid with a chlorinating agent.[5]

-

Using Thionyl Chloride (SOCl₂): This is a widely used method where the byproducts (SO₂ and HCl) are gases, simplifying purification.[7] A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction.[7] Ar-COOH + SOCl₂ → Ar-COCl + SO₂ + HCl

-